N-[(1R,3S)-3-Hydroxy-1-(hydroxymethyl)-3-phenylpropyl]dodecanamide
Overview
Description
“N-[(1R,3S)-3-Hydroxy-1-(hydroxymethyl)-3-phenylpropyl]dodecanamide”, also known as HPA-12, is a ceramide analog . It has an empirical formula of C22H37NO3 and a molecular weight of 363.53 .
Physical And Chemical Properties Analysis
HPA-12 is a white to beige powder . It is soluble in DMSO at a concentration of 2 mg/mL . The compound should be stored at a temperature of 2-8°C .Scientific Research Applications
Chemistry and Biology of HPA-12
HPA-12 is part of the HPA compound family, notable for its unique capacity to inhibit intracellular ceramide trafficking. Originally described in 2001, HPA-12 emerged as a pioneering inhibitor of the CERT-mediated transfer of ceramide from the endoplasmic reticulum to the Golgi apparatus, crucial for sphingomyelin biosynthesis. The development and chemical synthesis of HPA-12 and its analogs have been closely tied to the study of the CERT protein, underscoring its relevance in cellular biology and synthetic chemistry alike. The compound's synthesis, structural modifications, and biological activity offer a comprehensive view of its potential as a tool for probing ceramide dynamics within cells (Berkeš et al., 2016).
Synthesis and Structure-Activity Relationship
The synthesis of HPA-12 and its analogues has been optimized to achieve high yields and enantiomeric purity, employing strategies such as catalytic enantioselective Mannich-type reactions. Studies exploring the structure-activity relationships of HPA-12 derivatives have highlighted the critical role of the amide side chain's length and the presence of hydroxy groups in modulating the compound's biological activity. These findings are essential for designing ceramide trafficking inhibitors with improved efficacy and specificity (Nakamura et al., 2003).
Application in Polymer and Materials Science
Beyond its biological applications, the structural motif of N-[(1R,3S)-3-Hydroxy-1-(hydroxymethyl)-3-phenylpropyl]dodecanamide has inspired the design of polymers and materials with novel properties. For instance, polymers with tapered side groups have been synthesized to form tubular architectures, demonstrating the versatility of this compound's derivative structures in material science applications (Percec et al., 1996).
properties
IUPAC Name |
N-[(2R,4S)-1,4-dihydroxy-4-phenylbutan-2-yl]dodecanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H37NO3/c1-2-3-4-5-6-7-8-9-13-16-22(26)23-20(18-24)17-21(25)19-14-11-10-12-15-19/h10-12,14-15,20-21,24-25H,2-9,13,16-18H2,1H3,(H,23,26)/t20-,21+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCAKBKAOFSILDC-RTWAWAEBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)NC(CC(C1=CC=CC=C1)O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCC(=O)N[C@H](C[C@@H](C1=CC=CC=C1)O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H37NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1R,3S)-3-Hydroxy-1-(hydroxymethyl)-3-phenylpropyl]dodecanamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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